molecular formula C21H27Cl3N2O3 B1675097 Levocetirizine dihydrochloride CAS No. 130018-87-0

Levocetirizine dihydrochloride

Cat. No. B1675097
CAS RN: 130018-87-0
M. Wt: 461.8 g/mol
InChI Key: PGLIUCLTXOYQMV-GHVWMZMZSA-N
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Description

Levocetirizine dihydrochloride is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . It works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes .


Synthesis Analysis

The synthetic process of levocetirizine dihydrochloride involves several steps . The key intermediate of cetirizine, 4-Chloro-phenylphenylmethylamine, is obtained via Friedel-Crafts reaction from 1-chlorobenzene with benzoyl chloride . This is followed by separating with L-(+)-tartaric acid to give the R enantiomer . Cyclization of this with bis (2-chloroethyl) amine hydrochloride affords ®-4-chlorophenylphenylmethyl piperazine . This is then condensed to form levocetirizine dihydrochloride .


Molecular Structure Analysis

The crystal structure of Levocetirizine dihydrochloride has been determined using 3D electron diffraction (3D ED)/Micro-crystal electron diffraction (MicroED) directly from crystalline powders extracted from commercially available tablets containing the compound .


Physical And Chemical Properties Analysis

Levocetirizine dihydrochloride has a molecular weight of 461.8 g/mol and a molecular formula of C21H27Cl3N2O3 . It is the dihydrochloride salt form of the active levorotatory enantiomer of cetirizine .

Scientific Research Applications

Allergic Rhinitis and Urticaria Treatment

Levocetirizine dihydrochloride is widely used as an H1 receptor antagonist in the treatment of persistent or seasonal allergic rhinitis and chronic idiopathic urticaria. Its efficacy in reducing allergic symptoms makes it a subject of interest in pharmacological research to understand its stability and effectiveness across different brands .

Nasal Administration for Allergy Relief

Research has been conducted on nano-spray-dried Levocetirizine dihydrochloride using mucoadhesive polymers and cyclodextrin species to form composite powders. These are intended for nasal administration, offering a potential alternative delivery method for allergy symptom reduction .

Quality Tests and Assays

Levocetirizine dihydrochloride is also used as a USP reference standard in specified quality tests and assays, as outlined in the USP compendia. Its role as a nonsedating antihistamine and histamine H1-receptor antagonist is crucial in these quality assessments .

Topical Gel Formulation for Edema

There is research into microencapsulating the active ingredient of Levocetirizine dihydrochloride using nano spray-drying technology. This process aims to create microparticles containing a topical gel, which could be used against edema .

Stability Improvement via Complexation

Studies have also looked into the complexation of Levocetirizine dihydrochloride with ion-exchange resins. The goal is to elucidate the compatibility between Levocetirizine dihydrochloride and other compounds like montelukast sodium, aiming to improve their stability .

Mechanism of Action

Target of Action

Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is a selective histamine H1-receptor antagonist . The primary target of Levocetirizine is the histamine H1-receptor . Histamine H1-receptors are found on effector cells in the blood vessels, gastrointestinal and respiratory tracts .

Mode of Action

Levocetirizine selectively inhibits histamine H1 receptors . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .

Biochemical Pathways

The biochemical pathway affected by Levocetirizine is the histamine pathway. By selectively inhibiting the histamine H1 receptors, Levocetirizine prevents the activation of this receptor by histamine, thereby preventing the downstream effects of histamine activation .

Pharmacokinetics

Levocetirizine is rapidly and extensively absorbed following oral administration . The bioavailability of Levocetirizine is high, and it has a plasma protein binding rate of 90% . Levocetirizine is metabolized in the liver, with 14% of the drug being metabolized by the CYP3A4 enzyme . The biological half-life of Levocetirizine is between 6 to 10 hours . The drug is excreted through the kidneys and in the feces .

Result of Action

The result of Levocetirizine’s action is the relief of symptoms associated with chronic allergic rhinitis and uncomplicated cases of chronic idiopathic urticaria . By blocking the action of histamine, a substance in the body that causes allergic symptoms, Levocetirizine reduces allergy symptoms such as red, itchy, or watery eyes; a runny nose; sneezing; rashes; or reactions to insect bites or stings .

Action Environment

The action, efficacy, and stability of Levocetirizine can be influenced by various environmental factors. For instance, the presence of food does not affect the overall absorption (bioavailability) of Levocetirizine, but it does delay the time to reach peak concentration (Tmax) by 1.25 hours and lowers the peak concentration (Cmax) by 36% . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver and kidney function . Therefore, individuals with impaired liver or kidney function may require dose adjustments .

Safety and Hazards

Levocetirizine dihydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Levocetirizine dihydrochloride is currently used for the treatment of various allergic conditions . It is recommended to be taken by mouth with a glass of water, preferably at night . The tablet may be split in half and can be taken with or without food . It is important not to take more medicine than directed .

properties

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-GHVWMZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926567
Record name Levocetirizine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levocetirizine dihydrochloride

CAS RN

130018-87-0
Record name Levocetirizine dihydrochloride [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocetirizine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levocetirizine dihydrochloride
Source European Chemicals Agency (ECHA)
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Record name LEVOCETIRIZINE DIHYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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